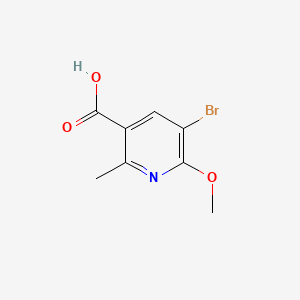
1-((2-Methoxyphenyl)thio)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methoxyphenyl)thio)propan-2-one is an organic compound with the molecular formula C10H12O2S It is a thioether derivative of propanone, characterized by the presence of a methoxyphenyl group attached to a sulfur atom, which is further connected to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-((2-Methoxyphenyl)thio)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylthiol with propanone under acidic or basic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the thioether bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Methoxyphenyl)thio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-((2-Methoxyphenyl)thio)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((2-Methoxyphenyl)thio)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxyphenyl)propan-2-one: Similar structure but lacks the thioether group.
Thiopropamine: Contains a thiophene ring instead of a methoxyphenyl group.
4-Methoxyphenylacetone: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
1-((2-Methoxyphenyl)thio)propan-2-one is unique due to the presence of both a methoxyphenyl group and a thioether linkage. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12O2S |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C10H12O2S/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6H,7H2,1-2H3 |
Clé InChI |
XFRFXWPKIXJCBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CSC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)


![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)







![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

